molecular formula C51H69NO31 B028609 アカルボーストリデカアセテート CAS No. 117065-98-2

アカルボーストリデカアセテート

カタログ番号 B028609
CAS番号: 117065-98-2
分子量: 1192.1 g/mol
InChIキー: DEPYMLFJKYFQBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Acarbose and its analogues, including Acarbose Tridecaacetate, are synthesized through complex chemical processes. The oligosaccharide domain of Acarbose has been synthesized using maltosidic acceptors and a new D-fucopyranosyl donor, highlighting the intricate steps involved in creating such molecules. Subsequent modifications lead to derivatives like Acarbose Tridecaacetate, showcasing advancements in synthetic chemistry aimed at improving drug efficacy and specificity (Périon et al., 2003).

Molecular Structure Analysis

The molecular structure of Acarbose comprises a pseudo-tetrasaccharide core with a complex arrangement of hydroxyl groups, which are crucial for its inhibitory action on alpha-glucosidase enzymes. Derivatives like Acarbose Tridecaacetate are modified at specific sites to enhance their interaction with the enzyme, which may involve alterations in the spatial arrangement of these hydroxyl groups and the addition of acetyl groups to improve pharmacokinetic properties. These modifications are designed to enhance the drug's efficacy and reduce gastrointestinal side effects commonly associated with Acarbose (Goldsmith et al., 1987).

科学的研究の応用

糖尿病の管理

アカルボースは、2型糖尿病の管理に広く使用されています . これは、α-グルコシダーゼ阻害剤であり、炭水化物の分解を遅らせ、体へのグルコースの吸収を減らすことで、血糖値の管理を助けます . これは、食後血糖値の急上昇を防ぎ、2型糖尿病の管理に有効な選択肢となります .

心血管の利点

アカルボースは、心血管の利点があることが示されています . これは、2型糖尿病患者における心血管合併症を軽減し、耐糖能異常の患者における高血圧や心血管疾患を予防することができます . これは、これらの集団における心血管の健康管理に潜在的に役立つツールとなります .

糖尿病前期治療

アカルボースは、糖尿病前期の治療に承認されている唯一の経口糖尿病薬です . これは、血糖異常疾患のスペクトル全体にわたる臨床管理を改善し、2型糖尿病とその合併症の発症を予防する可能性があります .

肥満治療

アカルボースなどの阻害剤によるα-グルコシダーゼの阻害は、血液中への糖の分解と放出を遅らせることができ、肥満の治療に治療薬として使用できます .

海洋細菌による生産

アカルボース様化合物は、新規海洋細菌であるアーシュロバクター・エンクレンシスから単離されています <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.308

作用機序

Target of Action

Acarbose Tridecaacetate, also known as Acarbose, is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It primarily targets both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, including intestinal glucoamylase, sucrase, maltase, and isomaltase . These enzymes are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .

Mode of Action

Acarbose competitively and reversibly inhibits its targets, the alpha-glucosidase enzymes . This inhibition prevents the metabolism and subsequent absorption of dietary carbohydrates, thereby reducing postprandial blood glucose and insulin levels . The inhibitory potency appears to follow a rank order of glucoamylase > sucrase > maltase > isomaltase .

Biochemical Pathways

The C7-cyclitol unit of acarbose originates from 2-epi-5-epi-valiolone (EEV), a cyclization product of the pentose phosphate pathway intermediate sedoheptulose 7-phosphate (SH7P) . This cyclization reaction is catalyzed by a dehydroquinate synthase (DHQS)-like enzyme . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which is a homologue of AcbI but catalyzes the formation of a non-glycosidic C-N bond .

Pharmacokinetics

Acarbose has a unique pharmacokinetic profile. Less than 2% of the drug is absorbed as an active drug, while about 35% is absorbed as metabolites . It is metabolized exclusively via the gastrointestinal tract, principally by intestinal bacteria and digestive enzymes . The drug is excreted in urine (~34% as inactive metabolites, <2% parent drug and active metabolite) and feces (~51% as unabsorbed drug) . The time to peak for the active drug is approximately 1 hour, and the elimination half-life is about 2 hours .

Result of Action

The primary result of acarbose’s action is a reduction in postprandial hyperglycemia, area under the glucose concentration-time curve, and glycosylated hemoglobin . Other effects include a reduction in postprandial insulin and variable changes in plasma lipid concentrations . In placebo-controlled trials, acarbose caused significant improvements in glycemic control indicators, including glycosylated hemoglobin .

Action Environment

The action of acarbose can be influenced by environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet, as it is used in conjunction with diet and exercise for the management of glycemic control in patients with type 2 diabetes . Furthermore, the drug’s action may be less effective when used in conjunction with intestinal adsorbents and digestive enzyme preparations . It’s also worth noting that acarbose may affect the bioavailability of other drugs, such as metformin .

Safety and Hazards

Acarbose Tridecaacetate is intended for R&D use only and not for medicinal, household, or other use . In case of accidental ingestion or contact, immediate medical attention is advised .

将来の方向性

Acarbose, the parent compound of Acarbose Tridecaacetate, has been used to treat type 2 diabetes for about 30 years . With the rise of type 2 diabetes worldwide, the market demand for Acarbose has also increased . Future research may focus on improving the biosynthesis of Acarbose and its derivatives, as well as exploring their potential therapeutic applications .

特性

IUPAC Name

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-methyl-5-[[4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPYMLFJKYFQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H69NO31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1192.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。